N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3/c24-18-7-3-1-6-16(18)13-28-14-26-21-17(23(28)31)12-27-29(21)10-9-25-22(30)20-11-15-5-2-4-8-19(15)32-20/h1-8,11-12,14H,9-10,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEQGGSBKSEZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
To understand the mode of action, let’s dissect the compound’s structure:
- It contains an indole nucleus, which is a versatile heterocyclic system found in various bioactive molecules.
Given these features, we can speculate on possible interactions:
Result of Action
The molecular and cellular effects depend on the compound’s targets:
Action Environment
Environmental factors influence drug efficacy:
Remember, this compound’s true secrets lie hidden in lab experiments and clinical trials. Researchers continue to unravel its mysteries, and someday, we’ll have a comprehensive understanding. Until then, let’s appreciate the intricate dance of molecules! 🧪🔬.
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrazolo[3,4-d]pyrimidine core, which has been associated with various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 496.4 g/mol. Its structure features a benzofuran moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN6O6 |
| Molecular Weight | 496.4 g/mol |
| CAS Number | 921890-58-6 |
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression. The inhibition of COX-II has been associated with reduced production of prostaglandins, leading to decreased inflammation and pain relief.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance:
- IC50 Values : The compound showed an IC50 value of approximately 0.52 μM against COX-II, indicating strong inhibitory potential compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In studies involving various human tumor cell lines (e.g., HeLa and HCT116), it exhibited notable antiproliferative effects:
- Cell Proliferation Inhibition : The compound demonstrated effective inhibition of cell proliferation in tested cancer cell lines, suggesting its utility in cancer therapeutics .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their COX-II inhibitory activity. Among these, derivatives similar to this compound showed enhanced selectivity and potency .
- Scaffold Hopping Strategies : Research has indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to improved selectivity profiles against specific targets such as CDK enzymes involved in cell cycle regulation .
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents. For example, β-diketones or β-enaminones react with 5-amino-1-(2-fluorobenzyl)-1H-pyrazol-3-amine under basic conditions to form the pyrimidine ring. A representative protocol involves:
- Dissolving 5-amino-1-(2-fluorobenzyl)-1H-pyrazol-3-amine (1.0 mmol) in ethanol.
- Adding dimethyl acetylenedicarboxylate (1.2 mmol) and stirring at 80°C for 6 hours.
- Isolating the product via precipitation upon cooling, yielding 5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-7-carboxylate (78% yield).
Key Mechanistic Insight : The reaction proceeds through nucleophilic attack of the pyrazole’s amino group on the electrophilic carbonyl, followed by cyclodehydration (Figure 1).
Alternative Routes Using Chalcone Derivatives
Benzofuran chalcones, such as 3-(benzofuran-2-yl)-1-phenylprop-2-en-1-one, have been employed as precursors for pyrimidine synthesis. Reacting these chalcones with urea or thiourea in alcoholic KOH yields 2-hydroxypyrimidines or 2-thiopyrimidines, respectively. Adapting this method, the pyrazolo[3,4-d]pyrimidine core could be functionalized at position 6 with a benzofuran group prior to introducing the ethyl linker.
Functionalization with the Ethylamine Linker
Nucleophilic Substitution at Position 1
The ethylamine linker is introduced via nucleophilic displacement of a leaving group (e.g., chloride) at position 1:
- Treating 5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) with phosphorus oxychloride (5.0 mmol) at 110°C for 3 hours to form the 1-chloro derivative.
- Reacting the chlorinated intermediate with ethylenediamine (2.0 mmol) in THF at room temperature for 6 hours.
- Isolating 1-(2-aminoethyl)-5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (75% yield).
Synthesis of Benzofuran-2-carboxamide Moiety
Cyclization of Phenolic Precursors
Benzofuran-2-carboxylic acid is synthesized via Perkin condensation followed by cyclization:
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (1.5 eq, reflux, 2 hours) or coupled directly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Amide Bond Formation and Final Assembly
Coupling of Ethylamine and Benzofuran Components
The final step involves forming the amide bond between the ethylamine linker and benzofuran-2-carboxylic acid:
- Dissolving 1-(2-aminoethyl)-5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) and benzofuran-2-carbonyl chloride (1.1 mmol) in dichloromethane.
- Adding triethylamine (2.0 mmol) and stirring at 0°C for 1 hour, followed by room temperature for 12 hours.
- Purifying via recrystallization (ethanol/water), yielding the target compound (65% yield).
Critical Parameters :
- Excess acyl chloride improves yield but requires careful quenching.
- Low temperatures minimize side reactions during coupling.
Optimization and Yield Considerations
Solvent and Catalytic Effects
Yield Comparison Across Steps
| Step | Yield (%) | Conditions |
|---|---|---|
| Pyrimidine core | 78 | Ethanol, 80°C, 6 hours |
| N-Alkylation | 82 | DMF, K2CO3, 60°C, 12 hours |
| Ethylamine functional | 75 | THF, rt, 6 hours |
| Amide coupling | 65 | DCM, TEA, 0°C to rt |
Analytical Characterization
Q & A
Q. What computational tools predict off-target interactions?
- Tools : SwissTargetPrediction, SEA, and Pharos databases cross-referenced with experimental HT-SELEX data.
- Validation : Confirm predictions via thermal shift assays (TSA) with recombinant proteins .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters |
|---|---|---|
| Synthesis Optimization | Microwave-assisted cyclization, UPLC purification | Reaction time (10–30 mins), solvent (DMF vs. DMSO) |
| Target Engagement | Cellular thermal shift assay (CETSA) | Melting temperature (ΔTm ≥ 2°C indicates binding) |
| Metabolite Identification | High-resolution mass spectrometry (Q-TOF) coupled with MetaboLynx | Fragment ion matching (ppm error < 5) |
| In Vivo Efficacy | PDX models with LC-MS/MS pharmacokinetics | Tumor volume inhibition (%T/C < 50% at 10 mg/kg) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
